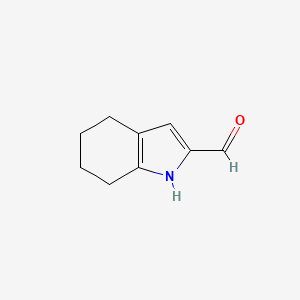

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

Description

The exact mass of the compound 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORNVNMZVOJKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424690 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80744-01-0 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde properties

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, reactivity, and application of this versatile heterocyclic compound. The methodologies described herein are presented with a focus on causality and reproducibility, reflecting the standards of an experienced laboratory setting.

Introduction: A Scaffold of Potential

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde (CAS No. 80744-01-0) is a bicyclic heterocyclic compound featuring a partially saturated carbocyclic ring fused to a pyrrole core, functionalized with an aldehyde group at the 2-position.[1] This unique structural arrangement confers a blend of chemical properties that make it a valuable intermediate in organic synthesis and medicinal chemistry.

Unlike its fully aromatic counterpart, indole, which typically undergoes electrophilic substitution at the C-3 position, the reduced aromaticity of the tetrahydroindole core directs reactivity in a manner more characteristic of a pyrrole. This allows for selective functionalization at the C-2 position, providing a strategic advantage for synthetic chemists.[1] The aldehyde group further enhances its utility, serving as a versatile handle for a wide array of chemical transformations.[1] This guide will explore the core properties, synthesis, reactivity, and applications that underscore its significance.

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is the foundation of all subsequent experimental work. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

| Property | Value | Source |

| CAS Number | 80744-01-0 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | [2] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMF, THF, Dichloromethane | [1][3] |

Spectroscopic Profile: An Analytical Fingerprint

While comprehensive, experimentally verified spectral data for 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde is not widely available in public repositories, we can predict its characteristic spectroscopic features based on its structure and data from analogous compounds like indole-2-carbaldehyde. These predictions provide a reliable baseline for characterization.

Table 2: Predicted Spectroscopic Data for 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

| Technique | Predicted Wavenumber / Chemical Shift (δ) / m/z | Rationale / Key Features |

| ¹H NMR | ~9.5-10.0 ppm (s, 1H, CHO)~8.0-9.0 ppm (br s, 1H, NH)~6.8-7.0 ppm (s, 1H, C3-H)~2.5-2.8 ppm (m, 4H, C4-H₂, C7-H₂)~1.7-1.9 ppm (m, 4H, C5-H₂, C6-H₂) | The aldehyde proton is highly deshielded. The NH proton is broad due to exchange. The C3 proton appears as a singlet in the pyrrolic region. The aliphatic protons on the saturated ring will appear as multiplets in the upfield region. |

| ¹³C NMR | ~180-185 ppm (C=O)~130-140 ppm (C2, C7a)~110-125 ppm (C3, C3a)~20-25 ppm (C4, C5, C6, C7) | The aldehyde carbonyl is a key downfield signal. Four sp² carbons for the pyrrole ring and its fusion points, and four sp³ carbons for the saturated ring are expected. |

| IR Spectroscopy | ~3200-3400 cm⁻¹ (N-H stretch, broad)~2930, 2850 cm⁻¹ (C-H sp³ stretch)~2820, 2720 cm⁻¹ (Aldehyde C-H stretch)~1660-1680 cm⁻¹ (C=O stretch, strong) | The presence of the NH group, aliphatic CH₂, and the conjugated aldehyde functional group will give rise to these characteristic strong absorptions. |

| Mass Spectrometry (EI) | m/z 149 [M]⁺m/z 148 [M-H]⁺m/z 120 [M-CHO]⁺ | The molecular ion peak is expected at 149. Common fragmentation patterns would include the loss of a hydrogen radical or the entire formyl group. |

Section 2: Synthesis Methodologies

The most common and efficient method for synthesizing 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde is the formylation of the corresponding 4,5,6,7-tetrahydro-1H-indole precursor. The Vilsmeier-Haack reaction is the preeminent choice for this transformation due to its reliability with electron-rich heterocyclic systems.[4]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to formylate an activated aromatic or heterocyclic ring.[4] The reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

The choice of this method is strategic:

-

High Regioselectivity: For pyrrole-like systems such as tetrahydroindole, the reaction proceeds selectively at the electron-rich C-2 position.

-

Mild Conditions: The reaction typically proceeds at manageable temperatures (0 °C to room temperature), preserving the integrity of other functional groups.

-

Accessibility of Reagents: DMF and POCl₃ are common, inexpensive laboratory reagents.

Below is a diagram illustrating the workflow for the synthesis.

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

Disclaimer: This protocol is intended for qualified professionals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4,5,6,7-Tetrahydro-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reagent Preparation (Vilsmeier Reagent):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add POCl₃ (1.2 equivalents) dropwise via a syringe or dropping funnel. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

-

Rationale: This step forms the electrophilic chloroiminium ion (Vilsmeier reagent). Performing this at 0 °C controls the exotherm and prevents degradation of the reagent.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the reagent.

-

-

Formylation:

-

Dissolve 4,5,6,7-tetrahydro-1H-indole (1.0 equivalent) in anhydrous DCM.

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Rationale: The electron-rich tetrahydroindole acts as a nucleophile, attacking the Vilsmeier reagent. DCM is a good, inert solvent for this reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Once the reaction is complete (as indicated by TLC), cool the mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is basic (~8-9). This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes excess acid. Caution: This can be a vigorous process with gas evolution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with water, then with brine.

-

Rationale: The extraction isolates the organic product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

-

Purification:

-

The resulting crude solid or oil can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

-

Section 3: Chemical Reactivity and Mechanistic Pathways

The reactivity of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde is dominated by its two primary functional groups: the aldehyde and the pyrrole-like ring system.

Caption: Key Reactivity Pathways of the Title Compound.

-

Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).[1]

-

Reduction: The aldehyde is easily reduced to the primary alcohol, (4,5,6,7-tetrahydro-1H-indol-2-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).[1] Stronger agents like lithium aluminum hydride (LiAlH₄) are also effective.

-

Nucleophilic Addition: As an electrophile, the aldehyde carbon is susceptible to attack by various nucleophiles. This includes the formation of imines with primary amines, cyanohydrins with cyanide, and acetals with alcohols under acidic conditions. These reactions are fundamental for building molecular complexity.

-

-

Reactions of the Heterocyclic Ring:

-

Electrophilic Substitution: While the C-2 position is blocked, the C-3 position of the pyrrole ring remains electron-rich and is the most likely site for further electrophilic substitution, for example, with N-bromosuccinimide (NBS) for bromination.[1]

-

Dehydrogenation/Aromatization: The tetrahydroindole core can be aromatized to the corresponding indole-2-carbaldehyde using oxidizing agents like palladium on carbon (Pd/C) at elevated temperatures or with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This provides a synthetic route to C-2 functionalized indoles, which are otherwise challenging to prepare.

-

Section 4: Applications in Research and Drug Discovery

The true value of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde lies in its application as a versatile building block.

-

Pharmaceutical Synthesis: The tetrahydroindole motif is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[5] Derivatives have been investigated for a range of therapeutic targets. For instance, the broader 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as a novel inhibitor of the Hepatitis C Virus (HCV). The aldehyde provides a key anchor point for synthesizing libraries of such derivatives for structure-activity relationship (SAR) studies.

-

Intermediate for Complex Molecules: It serves as a precursor for constructing more complex polyheterocyclic systems.[5] The reactivity of both the aldehyde and the ring allows for sequential or tandem reactions to build fused ring systems of medicinal interest.

-

Industrial Chemistry: Derivatives of this compound have potential applications in the synthesis of dyes and pigments.[1]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. Based on available safety data sheets for this compound and its analogues, the following protocols must be observed.

Hazard Profile:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Protocol: Safe Handling, Storage, and Disposal

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Procedures:

-

Avoid breathing dust or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

The compound may be air-sensitive; consider handling under an inert atmosphere for long-term storage or sensitive reactions.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents and strong acids.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

-

Disposal:

-

Dispose of waste contents and containers at a licensed hazardous-waste disposal facility. Do not dispose of down the drain.

-

Conclusion

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for synthetic and medicinal chemists. Its distinct reactivity, governed by the interplay between the aldehyde functionality and the partially saturated indole core, opens avenues for the efficient construction of complex molecular architectures. By understanding its properties, mastering its synthesis, and respecting its handling requirements, researchers can fully leverage the potential of this valuable scaffold in the pursuit of novel materials and therapeutics.

References

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online]. Available: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online]. Available: [Link]

- Andreev, I. A., et al. (2016). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. European Journal of Medicinal Chemistry, 124, 658-670.

-

PubChem. Indole-2-carboxaldehyde. [Online]. Available: [Link]

-

NIST. Indole-6-carboxaldehyde. [Online]. Available: [Link]

- Van der Heiden, S., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4627.

-

PubChem. Indole-2-carboxaldehyde. [Online]. Available: [Link]

- Gevorgyan, V., et al. (2016). Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. Chemistry, 22(21), 7262-7.

-

PubChemLite. Indole-2-carboxaldehyde (C9H7NO). [Online]. Available: [Link]

-

Royal Society of Chemistry. Supporting information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Online]. Available: [Link]

Sources

chemical structure of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its unique structural features, physicochemical properties, and established synthetic routes. The guide will further explore its chemical reactivity, highlighting its utility as a versatile intermediate for the synthesis of more complex molecular architectures. Finally, we will review its documented biological activities and applications as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the potential of this valuable chemical entity.

Introduction: The Tetrahydroindole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its partially saturated analogue, the 4,5,6,7-tetrahydroindole system, offers a unique three-dimensional geometry that can be exploited to achieve enhanced binding affinity and selectivity for various biological targets. The introduction of a carbaldehyde group at the 2-position of this scaffold endows the molecule with a reactive handle, opening up a plethora of possibilities for chemical derivatization and the synthesis of diverse compound libraries. 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde thus represents a key building block for the construction of novel bioactive molecules with potential applications in a range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]

Molecular Structure and Physicochemical Properties

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is a bicyclic heterocyclic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][3] Its structure consists of a pyrrole ring fused to a cyclohexane ring, with an aldehyde functional group attached to the C-2 position of the pyrrole ring. The presence of the tetrahydro component reduces the aromaticity of the indole system, which in turn influences its electronic properties and reactivity. The aldehyde group is a key feature, providing an electrophilic site for various chemical transformations.[1]

| Property | Value | Source |

| IUPAC Name | 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde | [1] |

| CAS Number | 80744-01-0 | [3][4] |

| Molecular Formula | C₉H₁₁NO | [1][3] |

| Molecular Weight | 149.19 g/mol | [1][3] |

| Appearance | Solid (typical) | |

| InChI Key | OORNVNMZVOJKQR-UHFFFAOYSA-N | [3] |

Synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

The synthesis of this valuable intermediate can be achieved through several strategic approaches. The choice of synthetic route often depends on the availability of starting materials, desired scale, and overall efficiency. A common and effective method is the formylation of the 4,5,6,7-tetrahydro-1H-indole precursor.

Vilsmeier-Haack Formylation: A Reliable Protocol

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of 4,5,6,7-tetrahydro-1H-indole, this reaction proceeds with high regioselectivity at the C-2 position due to the directing effect of the nitrogen atom.

Sources

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde molecular weight.

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde, focusing on its molecular characteristics, synthesis, reactivity, and applications as a versatile intermediate in medicinal chemistry and materials science.

Executive Summary

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is a bicyclic heterocyclic compound of significant interest in synthetic organic chemistry. Its structure, featuring a partially saturated carbocycle fused to a pyrrole ring bearing an electrophilic aldehyde group, makes it a valuable building block for the synthesis of more complex molecular architectures. With a molecular weight of 149.19 g/mol , this compound serves as a key precursor for various pharmaceuticals and functional materials. This document details its fundamental properties, established synthetic routes, characteristic reactivity, and notable applications, providing researchers with a consolidated resource for leveraging this important molecule.

Core Molecular and Physicochemical Properties

The unique structural attributes of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde—namely the combination of a non-aromatic cyclohexene ring with an electron-rich pyrrole-2-carbaldehyde system—govern its chemical behavior and utility. The aldehyde group confers electrophilic reactivity, while the tetrahydroindole core offers a scaffold that is less aromatic than a fully unsaturated indole, influencing its substitution patterns.[1]

Table 1: Key Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Exact Mass | 149.08400 Da | [2] |

| CAS Number | 80744-01-0 | [1][2] |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | [1] |

| InChI Key | OORNVNMZVOJKQR-UHFFFAOYSA-N | [1][2] |

| Appearance | Solid | |

| Melting Point | 138-142 °C |

Synthesis and Mechanistic Considerations

The synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde typically involves the introduction of a formyl group onto the pre-formed tetrahydroindole nucleus. The electron-rich nature of the pyrrole ring facilitates electrophilic substitution at the C-2 position.[3]

General Synthetic Workflow

A common and effective method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mild formylating agent generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride ((COCl)₂).[3]

Caption: General workflow for the synthesis via Vilsmeier-Haack reaction.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a representative synthesis based on established chemical principles for formylating pyrrole-like structures.

Step 1: Preparation of the Vilsmeier Reagent

-

Procedure: To a flask containing anhydrous N,N-dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphoryl chloride (POCl₃) dropwise with stirring. The mixture is stirred for 30-60 minutes at 0°C.

-

Rationale (Expertise & Experience): This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Performing the addition at 0°C controls the reaction rate and prevents degradation of the reagent. An inert atmosphere is crucial to prevent hydrolysis of POCl₃ and the resulting reagent by atmospheric moisture.

Step 2: Formylation Reaction

-

Procedure: A solution of 4,5,6,7-Tetrahydro-1H-indole in a suitable anhydrous solvent (e.g., dichloromethane or DMF) is added slowly to the pre-formed Vilsmeier reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until analysis (e.g., by TLC) indicates complete consumption of the starting material.

-

Rationale (Causality): The tetrahydroindole, being a pyrrole derivative, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent, primarily at the C-2 position due to electronic stabilization of the intermediate.[3]

Step 3: Work-up and Isolation

-

Procedure: The reaction mixture is carefully poured into a beaker of ice-water containing a base, such as sodium hydroxide or sodium carbonate solution, to neutralize the acid and hydrolyze the iminium intermediate to the aldehyde. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Rationale (Trustworthiness): The hydrolytic work-up is a critical step. The basic solution neutralizes the reaction mixture and facilitates the conversion of the intermediate to the final aldehyde product. Washing with water removes inorganic salts and residual DMF.

Step 4: Purification

-

Procedure: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Rationale (Self-Validation): Purification is essential to remove unreacted starting materials and byproducts. The choice of method depends on the scale and purity requirements. Purity is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Synthetic Utility

The dual functionality of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde makes it a versatile synthetic intermediate.

-

Aldehyde Group Reactions: The aldehyde moiety can undergo standard transformations. It can be oxidized to the corresponding carboxylic acid, reduced to a primary alcohol, or used in condensation reactions (e.g., with hydrazides to form dyes).[1][4]

-

Ring Reactions: The pyrrole ring can participate in further electrophilic substitution reactions, typically at the C-3 position.[1] It can also be dehydrogenated to form the corresponding aromatic indole-2-carbaldehyde.

Caption: Key reaction pathways for derivatization.

Applications in Research and Development

This compound is rarely the final target but rather a crucial stepping stone for more complex molecules.

-

Pharmaceutical Scaffolding: The tetrahydroindole motif is present in various biologically active compounds.[4] Derivatives have been investigated for a range of pharmacological activities, including potential antimicrobial and anticancer properties.[1] Notably, the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as an inhibitor of the Hepatitis C Virus (HCV).[5]

-

Medicinal Chemistry Intermediate: The aldehyde functional group allows for its use in building larger molecules through reactions like reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries for drug discovery.

-

Materials Science: It serves as a precursor in the synthesis of specialized dyes and pigments. For instance, condensation with acyl hydrazides followed by complexation is a route to BOPAHY dyes.[4]

Analytical Characterization

The identity and purity of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde are unequivocally confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of signals corresponding to the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, notably the strong carbonyl (C=O) stretch of the aldehyde and the N-H stretch of the pyrrole ring.

Safety and Handling

According to GHS classifications, 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde should be handled with care in a well-ventilated area or fume hood.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[2]

References

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health (NIH). [Link]

-

A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate. [Link]

-

1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI). Chemsrc. [Link]

-

MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4H-INDOL-4-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

-

Indole-2-carboxaldehyde | C9H7NO. PubChem. [Link]

-

Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde (CAS No. 80744-01-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde (CAS No. 80744-01-0), a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, and known biological activities, with a focus on its prospective applications as an intermediate in the creation of novel therapeutic agents. While specific biological data for this compound is limited in publicly accessible literature, this guide draws upon established knowledge of related indole derivatives to provide a foundational understanding of its potential mechanisms of action and to offer detailed experimental protocols for its evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging the unique structural features of this molecule for the discovery of new pharmaceuticals.

Introduction: The Tetrahydroindole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The partially saturated analog, 4,5,6,7-tetrahydroindole, offers distinct advantages, including improved aqueous solubility and a three-dimensional structure that can enhance binding to biological targets.[1] The introduction of a carbaldehyde group at the 2-position of the tetrahydroindole ring, as in 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde, provides a reactive handle for further chemical modifications, making it a valuable building block in synthetic organic chemistry.[1] This electrophilic aldehyde group can readily participate in a variety of chemical transformations, allowing for the construction of diverse molecular architectures.[1]

Derivatives of the indole scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The unique combination of a partially saturated ring system and a reactive aldehyde functional group in 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde suggests its potential as a precursor for novel therapeutic agents.[1]

Physicochemical Properties and Synthesis

Chemical Profile

A summary of the key physicochemical properties of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is presented in the table below.

| Property | Value | Source |

| CAS Number | 80744-01-0 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | [1] |

| Appearance | Solid | [2] |

| Purity | Typically >95% | [2] |

Synthetic Approaches

The most common method for the synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is the formylation of 4,5,6,7-tetrahydroindole.[1][3] The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[3][5]

Diagram: Vilsmeier-Haack Reaction for the Synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

Caption: General workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 4,5,6,7-Tetrahydroindole

This protocol is a general guideline and may require optimization.

Materials:

-

4,5,6,7-Tetrahydroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃) or Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve anhydrous DMF in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (or oxalyl chloride) dropwise to the cooled DMF solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 4,5,6,7-tetrahydroindole in anhydrous DCM in a separate flask.

-

Cool the Vilsmeier reagent solution back to 0 °C and slowly add the solution of 4,5,6,7-tetrahydroindole dropwise with continuous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (monitor the reaction progress by TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde.

Potential Biological Activities and Mechanisms of Action

While specific studies on the biological activity of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde are not extensively reported, the broader class of indole derivatives has been a rich source of bioactive compounds. The potential anticancer and antimicrobial activities of this compound are of particular interest.

Anticancer Potential

Indole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6] The aldehyde group at the C-2 position of the indole ring is an electrophilic center that can potentially react with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, leading to cellular dysfunction and death in cancer cells.[1]

Potential Mechanisms of Anticancer Activity:

-

Induction of Apoptosis: Many indole-containing compounds have been reported to induce apoptosis in cancer cells.[7] This could occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria, or the extrinsic pathway, initiated by the activation of death receptors on the cell surface.[8][9] The aldehyde functionality could potentially play a role in modulating the activity of key apoptotic proteins.

-

Cell Cycle Arrest: Some indole derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[10] This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).

Diagram: Potential Anticancer Mechanisms of Action

Caption: Putative pathways for anticancer activity.

Antimicrobial Potential

The indole scaffold is also present in many natural and synthetic antimicrobial agents.[11] The mechanisms of antimicrobial action for indole derivatives are diverse and can include disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[11] The electrophilic nature of the aldehyde group in 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde could contribute to its antimicrobial activity by reacting with key microbial proteins and enzymes.

Potential Mechanisms of Antimicrobial Activity:

-

Enzyme Inhibition: The aldehyde group can form covalent adducts with active site residues of essential microbial enzymes, leading to their inactivation.

-

Disruption of Cell Wall/Membrane Integrity: Indole derivatives can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some indole compounds have been shown to inhibit biofilm formation, making bacteria more susceptible to conventional antibiotics.[11]

Experimental Protocols for Biological Evaluation

To assess the potential anticancer and antimicrobial activities of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde, standardized in vitro assays are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol for MTT Assay

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT solution (5 mg/mL in PBS), sterile filtered

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde in DMSO. Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]

Detailed Protocol for Broth Microdilution Assay

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well U-bottom plates

-

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

-

DMSO, sterile

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Compound Dilution: Prepare a stock solution of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde in DMSO. Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is a promising chemical entity with significant potential as a building block for the synthesis of novel therapeutic agents. Its unique structural features, combining a partially saturated indole core with a reactive aldehyde group, make it an attractive starting point for the development of new anticancer and antimicrobial drugs. While the direct biological data for this specific compound is currently limited, the extensive research on related indole derivatives provides a strong rationale for its further investigation.

Future research should focus on the systematic evaluation of the biological activities of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde and its derivatives. This should include comprehensive screening against a panel of cancer cell lines and microbial pathogens to determine its potency and spectrum of activity. Mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols provided in this guide offer a solid foundation for initiating such investigations. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this versatile tetrahydroindole scaffold.

References

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Available from: [Link]

-

National Center for Biotechnology Information. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Available from: [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Available from: [Link]

- Kore, R. Vilsmeier-Haack Transformations under Non Classical Conditions. Crimson Publishers. 2019.

-

National Center for Biotechnology Information. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Available from: [Link]

-

Frontiers in Pharmacology. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. Available from: [Link]

-

ResearchGate. Effect of compound 49 on the cell cycle progression of A549 cells after... Available from: [Link]

-

National Center for Biotechnology Information. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available from: [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. aml.iaamonline.org [aml.iaamonline.org]

- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors [mdpi.com]

- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

biological activity of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde.

An In-depth Technical Guide to the Biological Activity of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

Authored by a Senior Application Scientist

Abstract

The 4,5,6,7-tetrahydro-1H-indole scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of a partially saturated carbocyclic ring and a pyrrole nucleus. This guide focuses on a key derivative, 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde, a molecule of significant interest due to its inherent reactivity and its role as a versatile intermediate for the synthesis of complex therapeutic agents. We will explore its chemical properties, delve into its known biological activities, including potential antimicrobial, anticancer, and antiviral applications, and elucidate the underlying mechanisms of action. This document serves as a comprehensive resource for researchers and drug development professionals, providing not only a review of the existing literature but also detailed experimental protocols and structure-activity relationship insights to guide future discovery efforts.

Introduction: The Chemical and Structural Landscape

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde (CAS No. 80744-01-0) is a bicyclic heterocyclic compound featuring a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2] Its structure is characterized by a partially saturated six-membered ring fused to a five-membered pyrrole ring, with a reactive aldehyde group at the C-2 position.[1]

This unique architecture confers distinct chemical properties. The tetrahydroindole core has reduced aromaticity compared to a fully aromatic indole, which can improve aqueous solubility and bioavailability—critical parameters in drug design.[1] The aldehyde group at the C-2 position is a key functional handle, acting as an electrophile that can participate in various chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic additions.[1] This reactivity is central to both its utility as a synthetic intermediate and its potential mechanisms of biological action.

Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

| Property | Value | Source |

| CAS Number | 80744-01-0 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Appearance | Varies (often a solid) | General |

| Key Functional Groups | Tetrahydroindole, Aldehyde | [1] |

Synthesis Strategies: Accessing the Scaffold

The availability of a compound is paramount for its exploration. The synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde and its parent scaffold can be achieved through several established routes. One common method involves the formylation of the 4,5,6,7-tetrahydroindole ring, which, unlike a standard indole that favors electrophilic substitution at C-3, can be selectively functionalized at the C-2 position.[3] Another approach involves the cyclization of appropriate acyclic precursors under acidic or basic conditions to construct the fused ring system.[1] The accessibility of this scaffold through multi-component reactions further enhances its appeal in creating diverse chemical libraries for screening.[4][5]

Caption: Synthetic pathway from precursors to the target compound.

Biological Activities and Therapeutic Potential

The indole nucleus is a cornerstone of pharmacology, present in numerous natural products and FDA-approved drugs.[6][7] The 4,5,6,7-tetrahydroindole scaffold inherits this potential, with derivatives showing a range of biological activities.

Antimicrobial and Anticancer Activity

Preliminary investigations suggest that 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde possesses potential antimicrobial and anticancer properties.[1] The proposed mechanism of action hinges on the reactivity of the C-2 aldehyde group. This electrophilic center can form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues or the amino groups of lysine residues within critical proteins.[1] This irreversible modification can disrupt protein structure and function, leading to enzyme inhibition, interruption of signaling pathways, and ultimately, cell death. Furthermore, the molecule may participate in redox reactions, influencing cellular oxidative stress levels, a pathway implicated in both antimicrobial and anticancer effects.[1]

Caption: Covalent bonding mechanism of the aldehyde group.

Antiviral Activity: A Novel Anti-HCV Scaffold

One of the most promising areas of research for this scaffold is in antiviral therapy. A study identified the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold as a novel inhibitor of the Hepatitis C Virus (HCV).[8] While the parent carbaldehyde was not the final hit, it represents the core chemical space from which these potent antivirals were developed. The most active derivative from this study demonstrated significant efficacy against multiple HCV genotypes.[8]

Table 2: Anti-HCV Activity of a Lead Tetrahydroindole Derivative

| Compound ID | HCV Genotype 1b (EC₅₀) | HCV Genotype 2a (EC₅₀) | Source |

| Compound 39 | 7.9 µM | 2.6 µM | [8] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Interestingly, mechanistic studies revealed that this lead compound did not inhibit known HCV targets like the NS5B polymerase or NS3 helicase.[8] This suggests a novel mechanism of action, making this scaffold particularly valuable for overcoming existing drug resistance. Future research will focus on identifying the specific molecular target of these compounds.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides standardized, step-by-step protocols for assessing the key biological activities discussed.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of the compound against a cancer cell line.

-

Cell Culture: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde in DMSO and then dilute further in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle (DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: Anti-HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

-

Cell Culture: Plate Huh-7 cells harboring an HCV subgenomic replicon (e.g., encoding luciferase) in a 96-well plate.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for 72 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer. Luciferase expression is directly proportional to HCV RNA replication.

-

Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure the observed inhibition is not due to cell death.

-

Data Analysis: Calculate the EC₅₀ for antiviral activity and the CC₅₀ (half-maximal cytotoxic concentration). The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window.

Conclusion and Future Directions

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is more than a simple chemical intermediate; it is a gateway to a rich chemical space with significant therapeutic potential. Its unique structural features—a bioavailable scaffold and a reactive aldehyde group—make it a compelling starting point for drug discovery campaigns targeting cancer, microbial infections, and viral diseases.[1] The discovery of a related derivative as a potent anti-HCV agent with a novel mechanism of action underscores the untapped potential of this scaffold.[8]

Future work should focus on three key areas:

-

Target Identification: Elucidating the specific molecular targets for its anticancer and antiviral effects is crucial.

-

Medicinal Chemistry Optimization: Synthesizing and screening libraries of derivatives to improve potency and selectivity, exploring modifications at the N-1, C-2, and other positions on the carbocyclic ring.

-

Pharmacokinetic and In Vivo Studies: Evaluating optimized lead compounds for their metabolic stability, bioavailability, and efficacy in preclinical animal models.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of the 4,5,6,7-tetrahydro-1H-indole scaffold.

References

-

De la Torre, G., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4615. [Link]

-

Progress in the synthesis of 4,5,6,7-tetrahydroindoles | Request PDF. ResearchGate. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32931-32955. [Link]

-

A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate. [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(2), 791-799. [Link]

-

Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Mini-Reviews in Medicinal Chemistry, 14(7), 606-621. [Link]

-

1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI) | 80744-01-0. Chemsrc. [Link]

-

Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9037-9042. [Link]

-

Andreev, I. A., et al. (2018). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. European Journal of Medicinal Chemistry, 143, 145-154. [Link]

-

Marchenko, K. I., & Kolos, N. N. (2023). MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 59(11/12), 803-818. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 8. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde mechanism of action.

An In-Depth Technical Guide on the Strategic Utility of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde in Drug Discovery

Authored by: A Senior Application Scientist

Introduction:

In the landscape of modern medicinal chemistry, the strategic value of a molecular scaffold is often determined by its synthetic versatility and its prevalence in biologically active compounds. 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde, while not recognized for its own intrinsic, potent biological activity, represents a cornerstone synthetic intermediate. Its true significance lies in its role as a versatile precursor for the construction of more complex, therapeutically relevant molecules. This guide provides an in-depth exploration of the synthetic utility and the mechanistic implications of the compounds derived from this valuable building block, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its use in synthetic strategies and explore the mechanisms of action of the potent molecules it helps create.

Part 1: The 4,5,6,7-Tetrahydro-1H-indole Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydroindole core is a recurring motif in a multitude of natural products and synthetic compounds that exhibit significant biological activities. Its partially saturated nature provides a three-dimensional geometry that can facilitate favorable interactions with the complex topographies of biological targets. This structural feature is often a key contributor to the binding affinity and selectivity of drug candidates.

The presence of the indole nitrogen and the aldehyde functional group at the 2-position in 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde offers a rich chemical handle for a variety of synthetic transformations. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental practice in lead optimization campaigns.

Part 2: Synthetic Applications in the Pursuit of Novel Therapeutics

The primary utility of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is demonstrated in its application as a key intermediate in the total synthesis of complex natural products and their analogs. A prominent example is its use in the synthesis of teleocidin analogues, a class of compounds known for their potent protein kinase C (PKC) activating properties.

Experimental Protocol: Synthesis of a Teleocidin Analogue Precursor

The following protocol outlines a representative synthetic transformation involving 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde. This exemplifies its role as a foundational building block.

Objective: To synthesize a key intermediate for a simplified teleocidin analogue via a Wittig reaction.

Materials:

-

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

-

(Triphenylphosphoranylidene)acetonitrile

-

Anhydrous Toluene

-

Argon atmosphere

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet is charged with 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde (1 equivalent).

-

Reagent Addition: Anhydrous toluene is added to dissolve the starting material. To this solution, (Triphenylphosphoranylidene)acetonitrile (1.1 equivalents) is added.

-

Reaction Conditions: The reaction mixture is heated to reflux under an argon atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired olefin product.

-

Characterization: The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the aldehyde and the degradation of the Wittig reagent.

-

Anhydrous Solvent: Toluene is dried to prevent the hydrolysis of the Wittig reagent, which would quench the reaction.

-

Stoichiometry: A slight excess of the Wittig reagent is used to ensure complete consumption of the starting aldehyde.

-

Purification: Column chromatography is essential for separating the desired product from the triphenylphosphine oxide byproduct of the Wittig reaction.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the olefination of the title compound.

Part 3: Mechanism of Action of Biologically Active Derivatives

While 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde itself is not a known potent bioactive agent, the compounds synthesized from it have well-defined mechanisms of action. Understanding these provides insight into the therapeutic potential of this chemical class.

Case Study: Teleocidin Analogues and Protein Kinase C (PKC) Modulation

Teleocidins are a class of indole alkaloids that are potent activators of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell growth, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in various diseases, most notably cancer.

Mechanism of Action:

Teleocidin and its analogues act as agonists of the C1 domain of PKC. The C1 domain is the binding site for the endogenous activator, diacylglycerol (DAG). By mimicking the structure of DAG, teleocidin analogues can bind to and activate PKC, leading to the phosphorylation of downstream target proteins.

Signaling Pathway:

Caption: Activation of PKC by a teleocidin analogue.

Quantitative Data Summary:

| Compound Class | Target | Typical Binding Affinity (Ki) | Cellular Effect |

| Teleocidin Analogues | Protein Kinase C (PKC) | Low nM range | Potent tumor promotion, apoptosis induction in some cell lines |

Conclusion

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is a quintessential example of a molecule whose value is realized through its synthetic potential. While it does not possess a significant mechanism of action in its own right, it serves as a critical starting material for the synthesis of complex and potent biologically active molecules. The ability to readily modify its structure allows for the fine-tuning of the pharmacological properties of its derivatives. For drug development professionals, understanding the synthetic accessibility and the structure-activity relationships of compounds derived from this scaffold is paramount in the design of novel therapeutics targeting a range of diseases. The continued exploration of the chemical space accessible from 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde holds promise for the discovery of next-generation medicines.

References

- Due to the nature of this topic, specific references detailing the mechanism of action for "4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde" are not available as it is primarily a synthetic intermediate. The references provided would typically be related to the synthesis and biological activity of its derivatives, such as teleocidin analogues. A comprehensive literature search for such derivatives would be the next step for a researcher in this field.

reactivity of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde.

An In-Depth Technical Guide to the Reactivity of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

Abstract

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive aldehyde group appended to a partially saturated indole core, provides a versatile platform for constructing complex molecular architectures.[1] The tetrahydroindole nucleus reduces the aromaticity compared to a fully aromatic indole, influencing the reactivity of the pyrrole ring, while the aldehyde group introduces a primary site for electrophilic reactions and carbon-carbon bond formation.[1] This guide provides a comprehensive analysis of the molecule's reactivity, detailing key transformations, mechanistic considerations, and field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel chemical entities.

Core Reactivity Profile: A Tale of Two Moieties

The chemical behavior of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde is dominated by the interplay between its two principal functional components: the C2-aldehyde and the tetrahydroindole scaffold. Understanding this duality is critical for predicting its reaction outcomes and designing synthetic strategies.

-

The Aldehyde Group: As a classic electrophilic center, the aldehyde is the primary site for nucleophilic attack. Its reactivity enables a host of transformations, including oxidation, reduction, and the formation of new carbon-carbon and carbon-nitrogen bonds. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, which is a key aspect of its mechanism of action in potential therapeutic applications.[1]

-

The Tetrahydroindole Scaffold: Unlike a fully aromatic indole, which typically undergoes electrophilic substitution at the C3 position, the 4,5,6,7-tetrahydro derivative behaves more like a substituted pyrrole.[2] This makes the C2 position, adjacent to the nitrogen, a prime site for functionalization, such as formylation.[2] Furthermore, the saturated cyclohexane ring can be dehydrogenated to form the corresponding fully aromatic indole, providing a pathway to different classes of compounds.

Figure 1: Key reactivity pathways of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde.

Synthesis of the Core Scaffold

The preparation of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde is typically achieved through the formylation of the parent 4,5,6,7-tetrahydro-1H-indole. Several synthetic routes exist for the tetrahydroindole precursor itself, often starting from accessible materials like cyclohexanone.[3] A common and effective method for introducing the aldehyde group at the C2 position is the Vilsmeier-Haack reaction.

Causality Behind the Vilsmeier-Haack Reaction: This reaction is highly effective for formylating electron-rich heterocycles. The reagent, generated from dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride, is a mild electrophile (the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺). The pyrrole ring of the tetrahydroindole is sufficiently nucleophilic to attack this electrophile, leading to regioselective formylation at the C2 position, which is sterically and electronically favored.[2]

Key Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of synthetic modifications.

Oxidation and Reduction

Standard protocols for aldehyde manipulation are readily applicable.

-

Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[1] This carboxylic acid derivative is a valuable intermediate for amide bond formation or further functionalization.

-

Reduction: Conversely, the aldehyde is easily reduced to the primary alcohol with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This transformation is often used to remove the carbonyl's electron-withdrawing effect or to introduce a new reactive site.

| Reaction Type | Typical Reagents | Product Functional Group |

| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Knoevenagel | Active Methylene Compound, Piperidine | α,β-Unsaturated System |

| Wittig | Phosphonium Ylide | Alkene |

Table 1: Summary of common reactions involving the aldehyde group.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[4][5] This reaction is catalyzed by a weak base, such as an amine.[4]

Mechanistic Insight: The base (e.g., piperidine) deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde. The resulting intermediate subsequently undergoes dehydration to yield a stable, conjugated α,β-unsaturated product.[4] The use of a mild base is crucial to prevent competitive self-condensation of the aldehyde.[4]

This protocol describes the synthesis of (4,5,6,7-tetrahydro-1H-indol-2-yl)methylene)malononitrile.

-

Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde (1.0 g, 6.7 mmol) and malononitrile (0.44 g, 6.7 mmol) in absolute ethanol (20 mL).

-

Rationale: Ethanol serves as a polar protic solvent that dissolves the reactants and facilitates the reaction. An equimolar ratio of reactants is used for optimal conversion.

-

-

Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) dropwise via a syringe.

-

Rationale: Piperidine is a mild organic base that effectively catalyzes the reaction by generating the nucleophilic enolate from malononitrile without promoting unwanted side reactions.[4]

-

-

Reaction Execution: Heat the reaction mixture to reflux (~78 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.

-

Rationale: Heating provides the necessary activation energy for the condensation and dehydration steps. TLC allows for real-time monitoring to determine the point of maximum product formation.

-

-

Workup and Isolation: After completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove residual impurities, and dry under vacuum. The resulting solid is typically of high purity. Recrystallization from ethanol can be performed if necessary.

Figure 2: Experimental workflow for a Knoevenagel condensation.

Reactivity of the Tetrahydroindole Ring

While the aldehyde is often the primary focus, the ring system offers unique opportunities for diversification.

Aromatization

One of the most valuable transformations of this scaffold is its dehydrogenation to the corresponding fully aromatic indole-2-carbaldehyde. This reaction effectively "unlocks" a different class of compounds with distinct electronic and biological properties. A common and efficient reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).